1H-Indol-7-YL-methylamine oxalate
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical biology and medicinal chemistry. nih.govmdpi.comnih.govwikipedia.orgaip.orgnih.govijpsr.comresearchgate.netwikipedia.orgresearchgate.netnih.govwisdomlib.orgbenthamdirect.comresearchgate.net Its prevalence in a vast array of natural products and synthetic molecules with significant biological activity has earned it the status of a "privileged structure." ijpsr.commdpi.com This means the indole nucleus is a recurring motif in molecules that exhibit potent and diverse pharmacological effects. nih.govbenthamdirect.com
The versatility of the indole ring allows it to interact with a wide range of biological targets, including enzymes and receptors, through various mechanisms like hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net This adaptability makes it an invaluable building block in the design of new therapeutic agents. mdpi.comaip.org Researchers can readily modify the indole core by adding different functional groups at various positions (N-1, C-2, C-3, C-4, C-5, C-6, or C-7), leading to a multitude of derivatives with tailored biological activities. nih.govmdpi.com
The significance of indole scaffolds is underscored by their presence in numerous FDA-approved drugs. mdpi.comaip.org These include anticancer agents like the vinca (B1221190) alkaloids (vinblastine and vincristine), antihypertensive drugs such as reserpine, and compounds targeting neurodegenerative diseases. mdpi.commdpi.comnih.gov The ability of indole derivatives to combat drug-resistant cancer cells and pathogens represents a major breakthrough in the field. mdpi.comnih.gov Consequently, the indole scaffold continues to be a focal point for the discovery and development of novel drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative ailments. mdpi.comnih.govnih.govbenthamdirect.comresearchgate.net
Table 1: Examples of FDA-Approved Drugs Containing Indole Structures
| Drug Name | Therapeutic Application |
|---|---|
| Vinblastine (B1199706) | Anticancer |
| Vincristine | Anticancer |
| Sunitinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Reserpine | Antihypertensive, Antipsychotic |
| Serotonin (B10506) | Neurotransmitter |
| Melatonin | Hormone |
| Indomethacin | Anti-inflammatory |
| Pindolol | Beta-blocker |
Rationale for Focused Research on 7-Substituted Indole-Methylamine Derivatives
While substitutions at various positions on the indole ring have yielded a plethora of biologically active compounds, the investigation of 7-substituted indole derivatives, particularly those with a methylamine (B109427) group, is driven by a specific scientific rationale. The position of substitution on the indole ring significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets.
The C-7 position of the indole nucleus is of particular interest for several reasons. Modifications at this position can lead to unique pharmacological profiles that differ from derivatives substituted at other locations. Research into 7-substituted indolines, which are related saturated analogs of indoles, has been a subject of study for decades, indicating a long-standing interest in the chemistry of this specific position. doi.org
The inclusion of a methylamine group introduces a basic nitrogen atom, which can be crucial for forming salt bridges and hydrogen bonds with biological macromolecules. This functional group can also influence the compound's solubility and pharmacokinetic properties. The combination of a 7-substituted indole core with a methylamine side chain, as seen in 1H-Indol-7-YL-methylamine, presents a unique chemical scaffold that researchers are exploring for its potential to interact with specific biological targets in novel ways. This focused approach allows for a systematic exploration of the structure-activity relationships of this particular class of compounds, aiming to identify new lead molecules for drug discovery. openmedicinalchemistryjournal.com
Historical Development and Evolution of Indole-Based Compounds in Scientific Inquiry
The scientific journey of indole and its derivatives is a rich narrative that spans over a century and a half. nih.govmdpi.comnih.govwikipedia.orgaip.orgnih.gov The story begins in 1866 when Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. nih.govwikipedia.org Just a few years later, in 1869, he proposed the correct chemical structure for this novel compound. wikipedia.org
Initially, the interest in indole chemistry was closely tied to the study of the dye indigo, from which indole was first isolated. wikipedia.orgbritannica.com Certain indole derivatives were important dyestuffs in the late 19th century. wikipedia.org However, the scientific focus on indole intensified dramatically in the 1930s with the discovery that the indole structure is a fundamental component of many important naturally occurring compounds known as indole alkaloids. wikipedia.orgwikipedia.org This class of over 4,100 known compounds includes essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgwikipedia.org
The discovery of the biological significance of indole alkaloids spurred extensive research into their isolation, characterization, and synthesis. wikipedia.org One of the oldest and most reliable methods for synthesizing substituted indoles, the Fischer indole synthesis, was developed by Emil Fischer in 1883 and remains a cornerstone of indole chemistry to this day. wikipedia.org Over the years, numerous other synthetic methods have been developed, including the Leimgruber-Batcho indole synthesis, which is widely used in the pharmaceutical industry. wikipedia.org
The historical timeline of indole research is marked by the discovery of numerous compounds with profound physiological effects. For instance, the use of plants containing indole alkaloids in traditional medicine dates back centuries. wikipedia.org Reserpine, isolated from Rauvolfia serpentina, has been used for its antihypertensive properties, while the vinca alkaloids, vinblastine and vincristine, isolated from the Madagascar periwinkle, became vital anticancer drugs. mdpi.comnih.gov This long history of discovery has firmly established the indole scaffold as a central theme in the ongoing quest for new and effective therapeutic agents. nih.govnih.gov
Table 2: Timeline of Key Developments in Indole Chemistry
| Year | Development | Significance |
|---|---|---|
| 1818 | Isolation of strychnine, an indole alkaloid. wikipedia.org | Early isolation of a complex indole-containing natural product. |
| 1866 | Adolf von Baeyer synthesizes indole from oxindole. nih.govwikipedia.org | First chemical synthesis of the indole scaffold. |
| 1869 | Adolf von Baeyer proposes the structure of indole. wikipedia.org | Elucidation of the fundamental structure of indole. |
| 1883 | Emil Fischer develops the Fischer indole synthesis. wikipedia.org | A versatile and widely used method for creating substituted indoles. |
| 1930s | Recognition of the indole moiety in many important alkaloids. wikipedia.org | Shift in focus to the biological significance of indole compounds. |
| 1976 | Disclosure of the Leimgruber-Batcho indole synthesis. wikipedia.org | An efficient and high-yielding method popular in the pharmaceutical industry. |
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-methyl-1H-indol-7-amine;oxalic acid |
InChI |
InChI=1S/C9H10N2.C2H2O4/c1-10-8-4-2-3-7-5-6-11-9(7)8;3-1(4)2(5)6/h2-6,10-11H,1H3;(H,3,4)(H,5,6) |
InChI Key |
QONBGAJRIYUHKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1NC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 1h Indol 7 Yl Methylamine Oxalate in Research Settings
Mechanistic Investigations of Amine Reactivity: Acylation, Alkylation, and Condensation
The primary amine of the 7-aminomethyl group is a potent nucleophile and readily participates in a variety of fundamental amine reactions.
Acylation: The aminomethyl group can be easily acylated to form amides. This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent like an acid chloride or anhydride. The use of a non-nucleophilic base is often required to neutralize the acid byproduct. The N-acylation of the indole (B1671886) nitrogen itself is also a well-known reaction, often requiring stronger bases like sodium hydride, but the primary amine is generally more nucleophilic and will react preferentially under milder conditions. nih.govnih.gov
Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of secondary or tertiary amines. The reaction follows an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that can be controlled by stoichiometry and reaction conditions.
Condensation: The primary amine undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate, often catalyzed by acid. These imines can be further reduced to form stable secondary amines. Condensation reactions are fundamental in the synthesis of more complex heterocyclic systems. chim.it
Table 1: Representative Amine Derivatization Reactions Reactions are illustrative for a primary aminomethyl group attached to an indole scaffold.
| Reaction Type | Reagent Example | Product Type | Mechanism |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(1H-indol-7-ylmethyl)acetamide | Nucleophilic Acyl Substitution |
| Alkylation | Methyl Iodide | N-methyl-(1H-indol-7-yl)methanamine | Nucleophilic Substitution (SN2) |
| Condensation | Benzaldehyde | N-benzylidene-(1H-indol-7-yl)methanamine | Nucleophilic Addition-Elimination |
Electrophilic Aromatic Substitution Patterns on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The rate of EAS for indole is significantly greater than that of benzene (B151609). pearson.com In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. pearson.comic.ac.uk
For 1H-Indol-7-yl-methylamine, the existing aminomethyl substituent at the C7 position influences the regioselectivity of further substitutions. The aminomethyl group (-CH₂NH₂) is an activating group, meaning it increases the rate of EAS relative to unsubstituted indole. As an alkylamine-type substituent, it directs incoming electrophiles to the ortho and para positions. In the context of the indole ring system, this directing effect would primarily enhance the reactivity of the C6 position. However, the inherent high nucleophilicity of the C3 position often remains a dominant factor, leading to potential competition between substitution at C3 and other positions on the benzo-fused portion of the indole. researchgate.netnih.gov The precise outcome depends on the nature of the electrophile and the reaction conditions. rsc.org
Table 2: Predicted Regioselectivity of EAS on 1H-Indol-7-yl-methylamine
| Position | Inherent Reactivity | Influence of C7-Substituent | Predicted Outcome |
|---|---|---|---|
| C3 | Highest | Minimally affected | Major product in many cases |
| C2 | Lower than C3 | Minimally affected | Minor product or unreactive |
| C4 | Low | ortho, but sterically hindered | Unlikely |
| C6 | Low | ortho, activated | Potential site for substitution |
| C5 | Low | meta | Unlikely |
Nucleophilic Reactivity of the Aminomethyl Moiety
The defining characteristic of the aminomethyl moiety is its nucleophilicity, derived from the lone pair of electrons on the nitrogen atom. This makes it the primary site of reaction with a wide range of electrophiles. As discussed in section 3.1, this reactivity drives acylation, alkylation, and condensation reactions. The nucleophilicity of the amine can be modulated by the pH of the reaction medium; in acidic conditions, protonation of the amine to form the non-nucleophilic ammonium salt effectively 'protects' it from reacting with electrophiles. This principle can be exploited to direct reactions towards the indole ring instead. The reactivity of 7-substituted amino-indoles and their analogues, such as 7-aminoindazole, has been studied as bidentate nucleophiles, where both the exocyclic amine and the ring nitrogen can participate in reactions, leading to the formation of complex heterocyclic systems. researchgate.net
Oxidative and Reductive Transformations Relevant to Synthetic Pathways
The 1H-Indol-7-yl-methylamine molecule contains several sites susceptible to both oxidation and reduction.
Oxidation: The indole ring can be oxidized under various conditions, though this can sometimes lead to complex product mixtures or polymerization. A common transformation is the oxidation of an indoline (B122111) (a reduced indole) to an indole, which is often a final step in indole synthesis. researchgate.net The primary amine of the aminomethyl group can be oxidized to various functional groups, such as nitroso, nitro, or even cleaved depending on the oxidant used.
Reduction: Catalytic hydrogenation of the indole ring system typically reduces the pyrrole (B145914) ring to yield the corresponding indoline derivative, 2,3-dihydro-1H-indol-7-yl-methylamine. This transformation alters the aromaticity and electronic properties of the molecule, which can be a useful synthetic strategy. The choice of catalyst (e.g., Pd, Pt, Rh) and conditions (pressure, temperature) can influence the outcome and selectivity of the reduction.
Chemo- and Regioselectivity in Derivatization Reactions
Given the multiple reactive sites—the N1-H, the C3-position, and the C7-aminomethyl group—chemoselectivity and regioselectivity are paramount in the derivatization of 1H-Indol-7-yl-methylamine.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in acylation reactions, the primary amine at C7 is significantly more nucleophilic than the indole N1-H. Therefore, under neutral or slightly basic conditions, acylation will occur chemoselectively on the aminomethyl group. nih.govd-nb.info To acylate the indole nitrogen, one would typically first protect the more reactive primary amine, for example as a carbamate (B1207046), and then use a strong base to deprotonate the indole N-H for subsequent reaction.
Regioselectivity: This concerns the specific position at which a reaction occurs.
N1 vs. C3 Alkylation: While the C3 position is the kinetically favored site for electrophilic attack, alkylation can also occur at the N1 position, particularly under basic conditions that generate the indolide anion. The choice of base, solvent, and counter-ion can influence the N1/C3 alkylation ratio. researchgate.net
Ring vs. Amine Reactivity: The competition between electrophilic attack on the indole ring (e.g., at C3) and nucleophilic attack by the side-chain amine can be controlled by reaction conditions. For example, in a Friedel-Crafts type reaction under strongly acidic conditions, the amine would be protonated and deactivated, favoring electrophilic substitution on the indole ring.
By carefully selecting reagents, protecting groups, and reaction conditions, chemists can selectively manipulate the different reactive centers within 1H-Indol-7-yl-methylamine to achieve a desired synthetic outcome.
Derivatization Strategies and Analogue Synthesis Based on the 1h Indol 7 Yl Methylamine Scaffold
Structure-Activity Relationship (SAR) Driven Modifications
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of 1H-indol-7-yl-methylamine, SAR-guided modifications have been instrumental in the development of potent and selective agents targeting various biological targets. researchgate.netnih.govnih.govrsc.org
A key area of investigation has been the impact of substitution on both the indole (B1671886) ring and the aminomethyl side chain. For instance, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, specific substitutions on the 3-phenyl group and the indole moiety were explored to enhance potency towards the norepinephrine (B1679862) transporter and selectivity over the serotonin (B10506) transporter. This led to the discovery of a compound with a norepinephrine transporter IC50 value of 4 nM and 86-fold selectivity over the serotonin transporter. researchgate.net
The following table summarizes some key SAR findings for indole-based compounds:
| Modification Site | Observation | Reference |
| Indole Ring | Substitution with small alkyl groups at the C3 position of an indoline (B122111) ring enhanced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). | researchgate.net |
| Phenyl Group | Specific substitutions on the 3-phenyl group of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols improved potency towards the norepinephrine transporter. | researchgate.net |
| Inter-ring Linkage | In bis-indole HIV-1 fusion inhibitors, a 6-6' linkage between the indole rings was found to be optimal for activity compared to 5-6', 6-5', and 5-5' linkages. | nih.gov |
These examples underscore the power of SAR-driven modifications in fine-tuning the pharmacological profile of 1H-indol-7-yl-methylamine analogues. By systematically altering different structural components and assessing the resulting changes in activity, researchers can rationally design more effective and selective therapeutic agents.
Introduction of Substituents on the Indole Ring System for Research Diversification
The functionalization of the indole ring system is a key strategy for diversifying the chemical space around the 1H-indol-7-yl-methylamine scaffold. rsc.org This approach allows for the modulation of electronic properties, lipophilicity, and steric bulk, which in turn can influence receptor binding, metabolic stability, and other pharmacokinetic parameters. A variety of synthetic methods have been developed to introduce a wide range of substituents at different positions of the indole nucleus.
Metal-catalyzed cross-coupling and C-H bond functionalization reactions have emerged as powerful tools for the late-stage functionalization of indoles. rsc.org These methods enable the introduction of aryl, alkyl, and other functional groups with high efficiency and regioselectivity. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at various positions of the indole ring, leading to the synthesis of diverse libraries of compounds for high-throughput screening.
The substitution of an indole core with an azaindole is another strategic approach to modulate key properties of a compound. researchgate.net This modification can alter solubility, pKa, lipophilicity, and binding to a molecular target, making it a valuable tool in the drug discovery process. researchgate.net
The following table provides examples of substituents introduced onto the indole ring and the synthetic methods employed:
| Substituent | Position | Synthetic Method | Reference |
| Aryl | C5 | Suzuki-Miyaura Coupling | rsc.org |
| Alkyl | C3 | Friedel-Crafts Alkylation | rsc.org |
| Bromo | C6 | Electrophilic Bromination | nih.gov |
| Cyano | C7 | Sandmeyer Reaction | semanticscholar.org |
The ability to introduce a diverse array of substituents onto the indole ring system provides a powerful platform for exploring the chemical space around the 1H-indol-7-yl-methylamine scaffold and for discovering new analogues with improved therapeutic potential.
N-Functionalization of the Amine Moiety (e.g., Alkylation, Acylation, Carbamate (B1207046) Formation)
The primary amine moiety of 1H-indol-7-yl-methylamine offers a convenient handle for a variety of N-functionalization reactions, including alkylation, acylation, and carbamate formation. These modifications can significantly impact the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which are crucial for its interaction with biological targets and for its pharmacokinetic profile.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods, including reductive amination and reaction with alkyl halides. beilstein-journals.orgresearchgate.net For example, N-alkylation of indoles has been achieved using chiral N-protected 2-methylaziridines, providing an efficient route to N-alkylated indole products. researchgate.net The choice of alkyl group can influence the compound's lipophilicity and steric profile, which can in turn affect its potency and selectivity.
N-Acylation: The formation of amides through N-acylation is a common strategy to modify the properties of the amine group. nih.govd-nb.info Acyl chlorides and acid anhydrides are frequently used as acylating agents. researchgate.netclockss.org A mild and efficient method for the N-acylation of indoles using thioesters as a stable acyl source has been reported, tolerating a variety of functional groups. nih.govd-nb.info This reaction allows for the introduction of a wide range of acyl groups, providing a means to fine-tune the electronic and steric properties of the molecule.
Carbamate Formation: Carbamates can be formed by reacting the amine with chloroformates or isocyanates. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the compound to its target.
The table below summarizes different N-functionalization strategies and the reagents used:
| Functionalization | Reagent | Resulting Moiety | Reference |
| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine | beilstein-journals.orgresearchgate.net |
| N-Acylation | Acyl Chloride | Amide | researchgate.netclockss.org |
| N-Acylation | Thioester | Amide | nih.govd-nb.info |
| Carbamate Formation | Chloroformate | Carbamate |
These N-functionalization strategies provide a versatile toolkit for modifying the 1H-indol-7-yl-methylamine scaffold, enabling the systematic exploration of the chemical space around the amine moiety to optimize biological activity.
Scaffold Expansion and Heterocyclic Annulation Strategies
Scaffold Expansion: This strategy involves increasing the size of one or more rings within the scaffold. For example, ring expansion of a lactam ring in a related quinazolinone series was explored to investigate the effect of ring size on antitumor activity. nih.govnih.gov Base-induced ring expansion has also been utilized as a general strategy to construct a variety of fused seven-membered ring systems. chemrxiv.orgresearchgate.netnih.gov These expanded ring systems can access different binding pockets or induce novel protein conformations upon binding.
Heterocyclic Annulation: This involves the fusion of an additional heterocyclic ring onto the indole core. Such annulation can be achieved through various cycloaddition reactions. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to the formation of fused polycyclic indoline scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov These strategies can lead to the creation of complex and diverse molecular architectures with unique pharmacological profiles.
The following table highlights examples of scaffold modification strategies:
| Strategy | Reaction Type | Resulting Scaffold | Reference |
| Scaffold Expansion | Base-induced Ring Expansion | Fused Seven-membered Ring Systems | chemrxiv.orgresearchgate.netnih.gov |
| Heterocyclic Annulation | [4+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles | nih.gov |
| Cascade Reaction | Condensation/Cyclization/Cycloaddition | Fused Tricyclic Amines | beilstein-journals.org |
Through these sophisticated synthetic transformations, chemists can generate novel and structurally complex analogues of 1H-indol-7-yl-methylamine, significantly expanding the accessible chemical space and increasing the probability of discovering compounds with desired therapeutic properties.
Multicomponent Reaction Approaches for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govarkat-usa.org These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of diverse chemical libraries for high-throughput screening. The indole nucleus is a versatile component in many MCRs, enabling the synthesis of a wide array of functionalized heterocyclic systems. nih.govarkat-usa.org
Ugi and Passerini Reactions: The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govorganic-chemistry.org The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org By incorporating 1H-indol-7-yl-methylamine or its derivatives as the amine or aldehyde component, a diverse range of complex indole-containing molecules can be synthesized.
Other MCRs: A variety of other MCRs have been developed that utilize indoles as key building blocks. For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole has been used to synthesize novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com Similarly, a three-component reaction of homophthalonitrile, an o-hydroxybenzaldehyde, and an indole can produce 12-(1H-indol-3-yl)-12H-chromeno[2,3-c]isoquinolin-5-amines. nih.gov
The table below provides examples of MCRs involving indoles:
| MCR Name/Type | Components | Product Class | Reference |
| Ugi Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | nih.gov |
| Passerini Reaction (P-3CR) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | organic-chemistry.org |
| Three-component Reaction | Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Tetrazolo[1,5-a]pyrimidines | mdpi.com |
| Three-component Reaction | Homophthalonitrile, o-hydroxybenzaldehyde, Indole | Chromeno[2,3-c]isoquinolines | nih.gov |
| Three-component Reaction | Indole, Arylglyoxal, Meldrum's acid | Furan-2(5H)-ones | researchgate.net |
The application of MCRs in conjunction with the 1H-indol-7-yl-methylamine scaffold provides a highly efficient and versatile platform for diversity-oriented synthesis, enabling the rapid exploration of vast regions of chemical space in the quest for new and improved therapeutic agents. rsc.org
Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 1H-Indol-7-YL-methylamine oxalate (B1200264) in solution. nih.gov By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular picture can be constructed. youtube.commdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum of the 1H-Indol-7-YL-methylamine moiety provides key information about the number of different types of protons and their connectivity. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with neighboring protons. The protons of the methylamine (B109427) group at the 7-position will also show distinct signals, with the methylene (B1212753) (-CH2-) protons appearing as a singlet and the amine (-NH2) protons also typically a singlet, though its position can be solvent-dependent. The integration of these signals confirms the relative number of protons in each environment. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. youtube.com Each unique carbon atom in 1H-Indol-7-YL-methylamine gives rise to a distinct signal. The chemical shifts of the indole ring carbons are characteristic, with C2 and C3 typically resonating at different fields. journals.co.za The carbon of the methyl group and the methylene carbon of the aminomethyl substituent will also have specific chemical shifts. np-mrd.org The presence of the oxalate counter-ion will be evident by a signal in the downfield region of the spectrum, characteristic of a carboxylate carbon.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are often employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the methylamine group and the C7 position of the indole ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indol-7-YL-methylamine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | ~11.0 (broad s) | - |
| C2-H | ~7.2 (t) | ~124.0 |
| C3-H | ~6.5 (t) | ~102.0 |
| C4-H | ~7.5 (d) | ~121.0 |
| C5-H | ~7.0 (t) | ~120.0 |
| C6-H | ~7.1 (d) | ~118.0 |
| C7 | - | ~128.0 |
| C8 (CH₂) | ~4.0 (s) | ~40.0 |
| NH₂ | Variable | - |
| C=O (Oxalate) | - | ~165.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1H-Indol-7-YL-methylamine oxalate and to gain insights into its structure through fragmentation analysis. nih.gov
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. rsc.org For 1H-Indol-7-YL-methylamine, the protonated molecule [M+H]⁺ would be observed in positive ion mode. The exceptional mass accuracy of HRMS allows for the confident determination of the elemental formula (C₉H₁₀N₂), distinguishing it from other compounds with the same nominal mass. scirp.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. scirp.orgnih.gov Characteristic fragmentation pathways for indole derivatives often involve cleavage of the side chain and fragmentation of the indole ring itself. researchgate.netchemrxiv.org For 1H-Indol-7-YL-methylamine, a prominent fragment would likely correspond to the loss of the aminomethyl group or cleavage of the C7-CH₂ bond. The fragmentation pattern of the oxalate salt may also be observed.
Interactive Data Table: Expected Mass Spectrometry Data for 1H-Indol-7-YL-methylamine
| Ion | Expected m/z (monoisotopic) | Technique |
|---|---|---|
| [C₉H₁₁N₂]⁺ ([M+H]⁺ of free base) | 147.0917 | ESI-HRMS |
| [C₉H₁₀N₂]⁺˙ (Molecular ion of free base) | 146.0844 | EI-MS |
| [C₈H₇N]⁺˙ (Loss of CH₂NH₂) | 117.0578 | MS/MS |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Research Samples
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic IR absorption bands would include:
N-H stretching: A sharp or broad band in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H and the amine N-H groups.
C-H stretching: Bands in the 2800-3100 cm⁻¹ region for aromatic and aliphatic C-H bonds.
C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.
C=O stretching: Strong absorption bands from the oxalate counter-ion will be present in the 1650-1750 cm⁻¹ region.
C-N stretching: This vibration typically appears in the 1000-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govacs.org For this compound, Raman spectroscopy would be useful for observing the C=C stretching vibrations of the indole ring and potentially the symmetric stretching of the oxalate carboxylate groups. montclair.eduresearchgate.net The indole ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H stretch | 3400-3500 | Weak |
| Amine N-H stretch | 3300-3400 | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-2960 | Moderate |
| Oxalate C=O stretch | 1650-1750 | Moderate |
| Aromatic C=C stretch | 1450-1600 | Strong |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Research
Chromatographic techniques are essential for determining the purity of research samples of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector set to a wavelength where the indole chromophore absorbs strongly (around 220 or 280 nm) would be used for detection. The purity of the sample is determined by the area percentage of the main peak relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and thermally stable compounds. nih.govnih.gov For the analysis of 1H-Indol-7-YL-methylamine, derivatization may be necessary to increase its volatility and thermal stability. nih.gov The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. notulaebotanicae.ronotulaebotanicae.ro The separated components then enter a mass spectrometer, which provides mass spectra for their identification. researchgate.net GC-MS is highly sensitive and can detect and identify even trace impurities.
Chiroptical Spectroscopy for Stereochemical Research (if chiral derivatives are studied)
While 1H-Indol-7-YL-methylamine itself is achiral, the study of its chiral derivatives would necessitate the use of chiroptical spectroscopy to investigate their stereochemistry. saschirality.orgcas.cz
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.orgrsc.org Electronic CD (ECD) in the UV-Vis region would provide information about the stereochemistry of the chromophoric indole system when perturbed by a chiral center. nih.gov VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of a molecule. nih.gov
Raman Optical Activity (ROA): ROA is another form of vibrational chiroptical spectroscopy that measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. ROA is a powerful tool for determining the stereochemistry of chiral molecules in solution. saschirality.org
The application of these chiroptical techniques would be essential for confirming the enantiomeric purity and absolute configuration of any synthesized chiral derivatives of 1H-Indol-7-YL-methylamine. cas.cz
Computational Chemistry and Theoretical Studies of 1h Indol 7 Yl Methylamine Oxalate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 1H-Indol-7-YL-methylamine, these methods can determine its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net In studies of related indole (B1671886) isomers, DFT calculations at the B3LYP/6-311+G** level were used to determine these parameters. researchgate.net Such calculations reveal that the distribution of HOMO and LUMO orbitals is typically spread across the indole ring system, indicating the regions most susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the analysis of similar molecules often shows that HOMO orbitals, which represent the electron-donating capacity, are localized on the indole ring, while LUMO orbitals, representing electron-accepting capacity, are distributed across the entire structure. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated for Indole Systems (Note: This table is illustrative, based on data for related indole compounds, to show typical values obtained from QM calculations.)
| Parameter | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -5.2 to -5.4 | Energy of the outermost electron; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | -0.9 to -1.1 | Energy of the lowest empty orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.3 | Indicates chemical reactivity and stability. researchgate.net |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.15 | Measures resistance to change in electron distribution. researchgate.net |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~3.15 | Measures the power of an atom/molecule to attract electrons. researchgate.net |
These parameters collectively allow for a detailed prediction of how 1H-Indol-7-YL-methylamine would behave in chemical reactions.
Density Functional Theory (DFT) Applications to Molecular Geometry and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and spectroscopic properties of molecules. By applying a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), an optimized molecular geometry of 1H-Indol-7-YL-methylamine can be obtained. nih.gov This process minimizes the energy of the molecule to find its most stable three-dimensional structure.
The accuracy of DFT is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data, typically from X-ray crystallography. nih.govmdpi.com Studies on similar indole derivatives show a high degree of correlation between DFT-calculated values and experimental results. nih.govmdpi.com
Furthermore, DFT is used to predict spectroscopic properties. The vibrational frequencies from a DFT calculation can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net Similarly, theoretical UV-Vis spectra can be generated using Time-Dependent DFT (TD-DFT) to help interpret experimental electronic transitions. researchgate.net
Table 2: Comparison of Selected Geometric Data (X-ray vs. DFT) (Note: This table presents representative data for a similar indole-containing molecule, (E)-N-[2-(1H-indol-3-yl)ethyl], to illustrate the typical output of DFT calculations compared to experimental data. nih.gov)
| Parameter | Bond/Angle | X-ray Value | DFT Calculated Value |
| Bond Length | C15=N1 | 1.272 Å | 1.285 Å |
| Bond Length | N2–C14 | 1.465 Å | 1.472 Å |
| Bond Angle | C14–N2–C12 | 112.5° | 112.1° |
| Torsion Angle | C14–N2–C12–C13 | 179.0° | 179.5° |
The strong agreement between the theoretical and experimental values demonstrates the reliability of DFT for predicting the structural and spectroscopic characteristics of molecules like 1H-Indol-7-YL-methylamine. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For 1H-Indol-7-YL-methylamine oxalate (B1200264), MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms change. nih.gov
MD simulations are particularly useful for:
Conformational Analysis : Identifying the most stable and frequently occurring conformations of the molecule in different environments (e.g., in water or methanol). nih.gov
Intermolecular Interactions : Analyzing the hydrogen bonds and other noncovalent interactions between the molecule and its surroundings. nih.gov The stability of these interactions over the simulation time can be evaluated to understand the strength of binding. nih.gov
Solvation Effects : Understanding how the presence of a solvent affects the structure and dynamics of the compound. MD simulations have shown that related indole compounds are more stable in polar solvents like water and methanol. nih.gov
The results from MD simulations, often running for nanoseconds, can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the number of hydrogen bonds formed over time. nih.gov
Ligand Docking Studies with Molecular Targets in Theoretical Biological Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. For 1H-Indol-7-YL-methylamine, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the optimized 3D structure of the ligand (obtained from DFT calculations) into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations, scoring them based on binding affinity (typically in kcal/mol). Research on similar indole-based compounds has used this method to evaluate inhibitory potential against targets like VEGFR2 and EGFR, which are relevant in cancer research.
Key interactions identified through docking include:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
van der Waals forces
Table 3: Representative Molecular Docking Results for an Indole-Based Ligand (Note: This table is illustrative, based on docking studies of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, to demonstrate the type of data generated. )
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| VEGFR2 (6XVK) | -9.1 | Cys919, Asp1046 | Hydrogen Bond |
| EGFRK (1M17) | -7.6 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| Progesterone Receptor (1A28) | -8.1 | Arg766, Gln725 | Hydrogen Bond |
These studies help prioritize compounds for further experimental testing by providing a theoretical basis for their biological activity.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. For 1H-Indol-7-YL-methylamine, this could involve studying its synthesis, metabolic degradation, or interaction with a target molecule.
By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products. The highest point along this path is the transition state, and its energy determines the activation energy of the reaction. DFT calculations are commonly employed to locate and characterize the geometry and energy of these transition states. researchgate.net This information is critical for understanding reaction kinetics and mechanisms, for instance, in determining whether a reaction is thermodynamically favorable (i.e., has a negative Gibbs free energy change). researchgate.net
Analysis of Noncovalent Interactions in Oxalate Salts
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and characterize these NCIs. nih.govmdpi.com
QTAIM : This method analyzes the electron density (ρ) to find bond critical points (BCPs) between atoms, which indicate an interaction. The properties at these points can classify the interaction as a strong, moderate, or weak hydrogen bond, or a van der Waals interaction. mdpi.com
RDG Analysis : This technique generates 3D isosurfaces that visually distinguish different types of interactions. Large, green-colored surfaces typically indicate weak van der Waals forces, blue spikes represent strong hydrogen bonds, and red areas signify steric repulsion. mdpi.com
In studies of similar organic oxalate salts, analyses have shown that the crystal structure is heavily stabilized by a network of O-H···O and N-H···O hydrogen bonds between the cation, the oxalate anion, and sometimes water molecules. mdpi.com These interactions dictate the supramolecular assembly of the compound in the solid state. mdpi.com
Molecular Interactions and Pharmacological Potential of 1h Indol 7 Yl Methylamine Oxalate Derivatives in Pre Clinical Research
Receptor Binding Affinity and Selectivity Studies (in vitro, without human data)
Currently, there is a limited amount of publicly available in vitro data specifically detailing the receptor binding affinities and selectivity profiles of 1H-Indol-7-YL-methylamine oxalate (B1200264) and its direct derivatives. However, the broader class of indole (B1671886) derivatives is known to interact with a wide range of receptors. For instance, various indole-based compounds have been shown to bind to serotonin (B10506), dopamine, and other neurotransmitter receptors. nih.gov The specific binding profile of the 1H-Indol-7-YL-methylamine scaffold would be highly dependent on the nature and position of substituents on the indole ring and the amino group. Further in vitro screening assays are necessary to determine the receptor binding fingerprint of this particular class of compounds and to understand their potential for selective receptor modulation.
Enzyme Inhibition Assays (in vitro, without human data)
In vitro studies have identified derivatives of the 1H-indol-7-yl-methylamine scaffold as potent enzyme inhibitors. A notable example is 7-aminoethylindole, a close structural analog, which has been investigated for its inhibitory activity against NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer cell survival and resistance.
In a study evaluating a series of amino-quinoline-5,8-dione derivatives, 7-aminoethylindole (referred to as compound 7a) demonstrated significant antiproliferative effects against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines, with IC50 values in the low micromolar range. espublisher.com Further mechanistic studies revealed that a derivative of this class, compound 7d, acts as a competitive inhibitor of NQO1. espublisher.com The inhibition of NQO1 by these compounds suggests a potential therapeutic strategy for targeting cancers that overexpress this enzyme.
Table 1: In Vitro Antiproliferative Activity of 7-aminoethylindole (7a)
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-aminoethylindole (7a) | KB-vin | Comparable to 0.97 µM | espublisher.com |
Modulation of Intracellular Signaling Pathways (in vitro, without human data)
Derivatives of the 1H-indol-7-yl-methylamine scaffold have been shown to modulate key intracellular signaling pathways, particularly those involved in cell survival and apoptosis. In vitro studies on 7-aminoethylindole and its related compounds have demonstrated their ability to induce lethal mitochondrial dysfunction in cancer cells. espublisher.com This is achieved by increasing the levels of intracellular reactive oxygen species (ROS), which are critical signaling molecules that, at high concentrations, can lead to cellular damage and apoptosis. espublisher.com
Furthermore, these compounds have been observed to trigger apoptosis by directly influencing the expression of key regulatory proteins. Specifically, treatment of HeLaS3 cervical carcinoma cells with a derivative of 7-aminoethylindole led to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. espublisher.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. The study also showed a corresponding increase in the cleavage of caspase-3, a key executioner caspase, confirming the induction of apoptosis. espublisher.com
Mechanistic Elucidation of Biological Activity at the Molecular Level
The biological activity of 1H-indol-7-yl-methylamine derivatives, particularly their anticancer effects, is mechanistically linked to the induction of oxidative stress and the subsequent activation of apoptotic pathways. The competitive inhibition of NQO1 by these compounds is a key initiating event. espublisher.com By inhibiting NQO1, these molecules disrupt the cellular redox balance, leading to an accumulation of ROS. This increase in oxidative stress surpasses the antioxidant capacity of cancer cells, causing damage to cellular components, including mitochondria. espublisher.com
The resulting mitochondrial dysfunction serves as a trigger for the intrinsic apoptotic cascade. The modulation of the Bcl-2 family of proteins, with an upregulation of Bax and downregulation of Bcl-2, facilitates the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the cleavage of caspase-3 and the execution of apoptosis. espublisher.com This mechanism suggests that the 1H-indol-7-yl-methylamine scaffold can be exploited to develop agents that selectively target cancer cells by exploiting their altered redox state.
Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold
The indole scaffold is a cornerstone in drug discovery and is amenable to both ligand-based and structure-based design strategies. researchgate.net Ligand-based approaches, which are employed when the three-dimensional structure of the target is unknown, rely on the analysis of the structure-activity relationships (SAR) of known active compounds. For the 1H-indol-7-yl-methylamine scaffold, this would involve synthesizing and testing a library of derivatives with systematic modifications to the indole ring, the linker, and the amine substituent to identify key pharmacophoric features required for activity.
Structure-based drug design, on the other hand, utilizes the known 3D structure of the biological target to design ligands that can bind with high affinity and selectivity. In the case of NQO1, for which crystal structures are available, computational docking studies can be performed with 1H-indol-7-yl-methylamine derivatives to predict their binding modes and guide the design of more potent inhibitors. nih.gov For example, molecular docking simulations supported the observed biochemical data for a series of indolequinone inhibitors of NQO1. nih.gov This approach allows for the rational design of modifications that can enhance interactions with key residues in the active site of the enzyme.
Multi-Target-Directed Ligand (MTDL) Design Strategies
The development of multi-target-directed ligands (MTDLs) is a modern approach in drug discovery aimed at addressing complex multifactorial diseases by designing single molecules that can modulate multiple biological targets. nih.govresearchgate.net The 1H-indol-7-yl-methylamine scaffold, with its potential to interact with various enzymes and receptors, is a promising starting point for the design of MTDLs.
For instance, in the context of neurodegenerative diseases like Alzheimer's, an MTDL strategy could involve combining the NQO1 inhibitory activity of the 1H-indol-7-yl-methylamine core with a pharmacophore that targets another relevant pathway, such as cholinesterase inhibition or amyloid-beta aggregation. nih.gov The design of such hybrid molecules requires careful consideration of the spatial arrangement of the different pharmacophoric elements to ensure that they can simultaneously interact with their respective targets. The versatility of the indole scaffold allows for the introduction of various substituents at different positions, making it a suitable platform for the development of MTDLs. nih.gov
Bioanalytical Methodologies for Detection and Quantification in Research Matrices Non Clinical
Development of LC-MS/MS Methods for Trace Analysis in Biological Samples (non-human)
The development of a sensitive LC-MS/MS method for 1H-Indol-7-YL-methylamine oxalate (B1200264) would begin with the optimization of mass spectrometric and chromatographic conditions.
Mass Spectrometry Parameters:
The initial step involves optimizing the detection of the analyte by mass spectrometry. youtube.com This is typically performed by infusing a standard solution of 1H-Indol-7-YL-methylamine oxalate directly into the mass spectrometer. The instrument would be operated in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the parent ion ([M+H]⁺ or [M-H]⁻).
Once the parent ion is identified, collision-induced dissociation (CID) is used to generate product ions. The most stable and abundant precursor-to-product ion transition is selected for Multiple Reaction Monitoring (MRM), which provides high specificity for quantitative analysis. youtube.com Key parameters that would be optimized include the collision energy and declustering potential to maximize the signal of the selected transition. A hypothetical set of optimized parameters is presented in Table 1.
| Parameter | Hypothetical Value | Purpose |
| Ionization Mode | Positive ESI | To form a stable protonated molecule |
| Precursor Ion (Q1) | To be determined | Isolation of the parent molecule |
| Product Ion (Q3) | To be determined | Specific fragment for quantification |
| Collision Energy (CE) | To be determined | To induce optimal fragmentation |
| Declustering Potential (DP) | To be determined | To prevent ion source contamination |
This interactive table presents a hypothetical framework for the optimization of MS parameters for the analysis of this compound.
Chromatographic Conditions:
Liquid chromatography conditions must be developed to ensure the separation of the analyte from endogenous matrix components, which could cause ion suppression or enhancement. A reverse-phase C18 column is commonly used for compounds with moderate polarity like indole (B1671886) derivatives. researchgate.net
The mobile phase composition, typically a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized to achieve a good peak shape and retention time. A gradient elution is often employed to ensure efficient separation and timely elution of the analyte. Other parameters to be optimized include the column temperature and flow rate.
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is crucial to remove proteins and other interfering substances from the biological matrix (e.g., plasma, tissue homogenate) before LC-MS/MS analysis. nih.gov The choice of technique depends on the analyte's properties and the required sensitivity.
Protein Precipitation (PPT): This is a simple and fast technique where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While efficient, it may not remove all interfering components.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases. It can provide a cleaner sample than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest samples. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For an indole derivative, a mixed-mode or polymeric sorbent could be effective.
The selection of the most appropriate technique would be based on achieving the highest recovery and minimal matrix effects for this compound.
Method Validation for Research Assay Robustness and Sensitivity
A bioanalytical method must be validated to ensure its reliability and reproducibility for its intended research purpose. nih.gov Key validation parameters, based on regulatory guidelines, would include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. A typical acceptance criterion is a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Recovery and Matrix Effect: Recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage).
The results of these validation experiments would be compiled to demonstrate that the assay is fit-for-purpose for preclinical research applications. A summary of hypothetical validation parameters is shown in Table 2.
| Validation Parameter | Hypothetical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined conditions |
This interactive table outlines the typical acceptance criteria for the validation of a bioanalytical method intended for research purposes.
Advanced Research Applications and Future Directions for 1h Indol 7 Yl Methylamine Oxalate
Utility as a Chemical Probe for Elucidating Biological Mechanisms
1H-Indol-7-YL-methylamine oxalate (B1200264) serves as a crucial chemical tool in the field of biochemical and proteomics research. chemimpex.comscbt.com Its indole (B1671886) framework is analogous to the essential amino acid tryptophan, allowing it to interact with a variety of biological systems. Researchers utilize this compound and its derivatives to investigate the effects of indole-based molecules on cellular processes. By acting as a probe, it helps in uncovering new pathways in cell signaling and metabolism. chemimpex.com The specific placement of the methylamine (B109427) group at the 7-position provides a unique vector for interaction compared to indoles substituted at other positions, enabling the fine-tuning of probes designed to study the structure and function of proteins and other biological macromolecules.
Application in Material Science Research and Organic Electronics
The utility of indole derivatives extends beyond biology into the realm of material science. The electron-rich nature of the indole scaffold makes it an attractive component for organic electronic materials. mdpi.com Specifically, 1H-Indol-7-YL-methylamine oxalate is explored for its potential in the development of novel materials, such as organic semiconductors. chemimpex.com The electronic properties endowed by the indole ring can be modulated by substitution, and the 7-aminomethyl group offers a site for polymerization or modification to create functional polymers and molecular materials. Furthermore, the incorporation of indole moieties into metal complexes can lead to materials with interesting photophysical properties, including luminescence, which is a key characteristic for applications in sensors and organic light-emitting diodes (OLEDs). mdpi.com
Role in Advancements of Synthetic Methodology and Green Chemistry
The synthesis of indole derivatives has been a subject of intense research, leading to significant advancements in synthetic organic chemistry. researchgate.netresearchgate.net The demand for compounds like this compound has spurred the development of more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry. researchgate.net Traditional methods for indole synthesis often require harsh conditions and produce significant waste. In contrast, modern approaches focus on sustainability.
Recent developments have emphasized the use of:
Microwave-assisted synthesis: This technique dramatically reduces reaction times and can increase yields. researchgate.net
Eco-friendly catalysts and solvents: The use of nanocatalysts, ionic liquids, and water as a solvent minimizes the environmental impact. researchgate.netorientjchem.org
Visible-light photocatalysis: This emerging method allows for the construction of complex indole structures under extremely mild conditions. rsc.org
Solvent-free reactions: Grinding reactants together, sometimes with a catalytic amount of a solid support, represents a highly efficient and green method. orientjchem.org
These advancements not only make the production of indole derivatives more sustainable but also open up new chemical space by enabling reactions that were previously impractical.
| Synthetic Approach | Conventional Methods | Green Chemistry Methods |
| Energy Source | Often requires high temperatures and prolonged heating. | Microwave irradiation, visible light, or room temperature. researchgate.netrsc.org |
| Solvents | Often uses volatile and hazardous organic solvents. | Water, ionic liquids, or solvent-free conditions. researchgate.netorientjchem.org |
| Catalysts | Often relies on stoichiometric amounts of strong acids or heavy metals. | Reusable nanocatalysts, biodegradable catalysts, or organocatalysts. researchgate.netorientjchem.org |
| Efficiency | Can suffer from lower yields and longer reaction times. | Generally features higher yields, shorter reaction times, and easier work-up. researchgate.net |
Potential as a Scaffold for Novel Chemical Entities in Early-Stage Drug Discovery Research
The indole scaffold is often described as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com This makes this compound a highly valuable starting point or intermediate for the synthesis of novel chemical entities in drug discovery. chemimpex.com The indole core is present in numerous FDA-approved drugs for treating conditions ranging from cancer and neurological disorders to infections and hypertension. mdpi.comnih.gov
The versatility of the indole ring, which can be substituted at multiple positions, allows for the creation of large libraries of diverse compounds. mdpi.comnih.gov The 7-substituted pattern of 1H-Indol-7-YL-methylamine, in particular, serves as a key building block for pharmaceuticals targeting neurological disorders. chemimpex.com Research has shown that modifying the indole scaffold can lead to potent agents against various diseases.
| Indole-Based Scaffold/Drug | Therapeutic Area/Target | Reference |
| Vincristine, Vinblastine (B1199706) | Anticancer | nih.gov |
| Osimertinib, Sunitinib | Anticancer (NSCLC, Renal Cell Carcinoma) | mdpi.com |
| Indole-based DprE1 inhibitors | Anti-tubercular | nih.gov |
| Reserpine | Antihypertensive | mdpi.com |
| Physostigmine | Alzheimer's Disease | mdpi.com |
The ability to use this compound in multicomponent reactions further enhances its utility, enabling the rapid assembly of complex heterocyclic structures with potential biological activity. nih.gov
Emerging Research Areas and Unexplored Reactivities of 7-Aminomethylindoles
While the chemistry of the indole nucleus is well-studied, particularly at the C2 and C3 positions, the reactivity of 7-substituted indoles like 1H-Indol-7-YL-methylamine remains a fertile ground for discovery. nih.gov The presence of the aminomethyl group at the C7 position influences the electronic properties of the entire ring system, potentially altering its reactivity in predictable and novel ways.
Emerging research focuses on leveraging this unique substitution pattern. For instance, the synthesis of complex polyheterocyclic structures by forming new rings involving the 7-position is an active area of investigation. researchgate.net The development of novel catalytic reactions, such as the visible light-promoted cycloadditions seen with other indole derivatives, points toward new synthetic possibilities for 7-aminomethylindoles. rsc.org Exploring the coordination chemistry of the aminomethyl group in conjunction with the indole nitrogen could lead to new catalysts and functional materials. The enantioselective synthesis of chiral 7-substituted indoles is another key frontier, as stereochemistry is often critical for biological activity. sciencedaily.com
Challenges and Opportunities in the Synthesis and Application of Indole-7-Methylamine Derivatives in Future Research
Challenges: The primary challenges in the synthesis of indole-7-methylamine derivatives often relate to regioselectivity. Directing substituents to the 7-position of the indole ring can be difficult, often requiring multi-step synthetic sequences or specialized starting materials, which can be costly and inefficient. Overcoming the limitations of current synthetic methods, such as catalyst deactivation or the need for hazardous reagents, remains a hurdle. orientjchem.org In terms of application, a significant challenge in drug discovery is the emergence of drug resistance, which necessitates a continuous pipeline of novel compounds. nih.gov
Opportunities: The challenges also present significant opportunities. There is a vast opportunity for synthetic chemists to develop novel, direct, and scalable methods for the synthesis of 7-substituted indoles. The advancement of green chemistry protocols, enantioselective catalysis, and photochemical methods will be key to unlocking more efficient synthetic pathways. researchgate.netrsc.orgsciencedaily.com
From an application perspective, the unique structural motif of indole-7-methylamine derivatives offers the potential to design next-generation therapeutics that can overcome existing resistance mechanisms or target novel biological pathways. nih.gov Their use in material science is still in its early stages, providing a wide-open field for the discovery of new organic electronic and photophysical materials. chemimpex.com The continued exploration of this versatile scaffold promises to yield significant discoveries in both medicine and materials science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1H-Indol-7-YL-methylamine oxalate to ensure high purity and yield?
- Methodological Answer : Key parameters include reaction temperature, pH control, and stoichiometric ratios of precursors. For example, elevated temperatures (e.g., 60–80°C) can enhance reaction kinetics but may increase side-product formation. pH should be maintained between 6–8 to prevent decomposition of the indole moiety. Post-synthesis, recrystallization using ethanol-water mixtures can improve purity. Monitoring via TLC or HPLC is critical to assess intermediate formation .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement), ensuring proper handling of twinned data if present .
- NMR spectroscopy : Compare / NMR peaks with literature values for indole derivatives. For oxalate confirmation, observe characteristic splitting in NMR (~175 ppm for carbonyl groups).
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Q. What analytical methods are recommended for quantifying oxalate content in this compound?
- Methodological Answer :
- Titrimetry : Use potassium permanganate titration under acidic conditions to oxidize oxalate, with endpoint detection via colorimetric change .
- Spectrophotometry : Employ enzymatic assays (e.g., oxalate oxidase) coupled with chromogenic substrates for high sensitivity .
- HPLC : Utilize ion-exchange chromatography with UV detection at 210 nm for simultaneous quantification of oxalate and indole derivatives .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) to establish shelf life. Always use inert atmospheres (N) during weighing to avoid oxidation .
Advanced Research Questions
Q. How can researchers identify and quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Employ reverse-phase chromatography with tandem MS to detect impurities at ppm levels. Reference standards for common indole-related byproducts (e.g., 1H-Indol-4-ol) should be synthesized or sourced for calibration .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and identify potential impurities .
Q. What experimental strategies are effective in evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for receptor-binding affinity (e.g., serotonin receptors via radioligand displacement assays) or enzyme inhibition (e.g., monoamine oxidase). Use cell viability assays (MTT/XTT) to assess cytotoxicity .
- In vivo models : Administer the compound in rodent models to study pharmacokinetics (e.g., plasma half-life via LC-MS) and behavioral effects (e.g., forced swim test for antidepressant activity) .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Cross-validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon correlations. For XRD, check for twinning or disorder using SHELXL’s TWIN/BASF commands .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data, identifying conformational discrepancies .
Q. What methodologies are suitable for studying the stability of this compound under varying physiological conditions?
- Methodological Answer :
- Simulated biological fluids : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at timed intervals .
- Thermogravimetric analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under N, identifying decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
